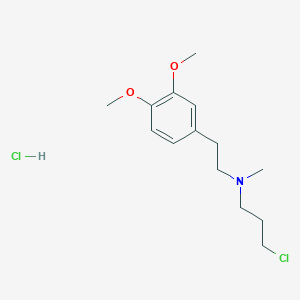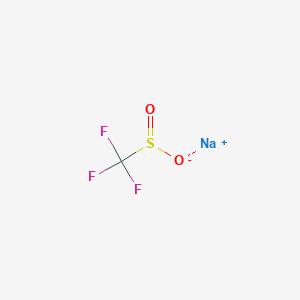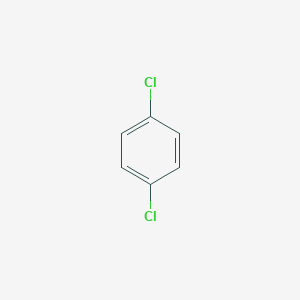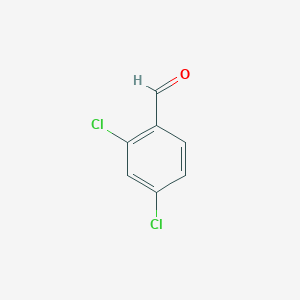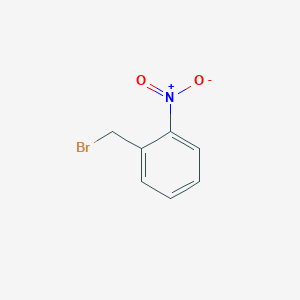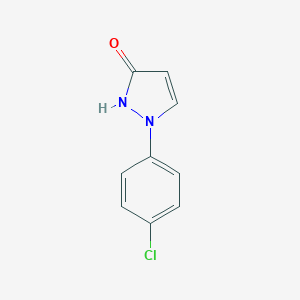
1-(4-Chlorophenyl)-1H-pyrazol-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, typically involves regiospecific reactions. A notable example includes the synthesis of related compounds where single-crystal X-ray analysis was essential for unambiguous structure determination due to the complexity of identifying the regioisomer formed by spectroscopic techniques alone (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction studies. For instance, compounds structurally related to 1-(4-Chlorophenyl)-1H-pyrazol-3-ol showed distinct conformational differences due to the arrangement of methoxybenzene and pyrazole rings, revealing insights into the molecular geometry and intermolecular interactions of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to the formation of various biologically active compounds. For example, the synthesis of novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles demonstrated significant antitumor activity, highlighting the potential pharmaceutical applications of these compounds (Rostom, 2010).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“1-(4-Chlorophenyl)-1H-pyrazol-3-ol” has been used in the synthesis of a new series of 1′- (4-chlorophenyl)-5- (substituted aryl)-3′- (substituted aryl)-3,4-dihydro-2 H ,1′ H - [3,4′]bipyrazolyl derivatives . These derivatives have been screened for their antimicrobial and antitubercular activity .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of the mentioned derivatives. Unfortunately, the specific experimental procedures and technical details were not provided in the search results .
Results or Outcomes
Among the synthesized compounds, the minimum inhibition concentration of one derivative (10e) was found to be as low as 1.56 μg ml −1 and that of another derivative (10c) was 6.25 μg ml −1. These results were compared to the standard anti-tuberculosis drugs pyrazinamide and streptomycin .
Synthesis of Pyrrole Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“1-(4-Chlorophenyl)-1H-pyrrole” is a compound similar to “1-(4-Chlorophenyl)-1H-pyrazol-3-ol”. It is used in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The specific experimental procedures and technical details were not provided in the search results .
Results or Outcomes
The outcomes of these syntheses are various organic compounds, but the specific results were not provided in the search results .
Anti-Inflammatory Activity
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Compounds similar to “1-(4-Chlorophenyl)-1H-pyrazol-3-ol”, specifically “4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36)” and “4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37)”, have shown significant anti-inflammatory activity .
Methods of Application or Experimental Procedures
These compounds were tested for their anti-inflammatory activity using paw edema and acetic acid-induced writhings .
Results or Outcomes
Compounds 36 and 37 showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings respectively .
Synthesis of Pyrazole Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound “3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole” is a derivative of “1-(4-Chlorophenyl)-1H-pyrazol-3-ol”. It has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of the mentioned derivatives. Unfortunately, the specific experimental procedures and technical details were not provided in the search results .
Results or Outcomes
The synthesized compound “3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole” shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . This compound also has excellent selectivity for Ag+ detection .
Nonlinear Optics
Specific Scientific Field
This application falls under the field of Physics .
Summary of the Application
The compound “3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP)” is a derivative of “1-(4-Chlorophenyl)-1H-pyrazol-3-ol”. It has been used in nonlinear optics .
Methods of Application or Experimental Procedures
The compound was used in second and third harmonic generation studies at five different characteristic wavelengths .
Results or Outcomes
The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRENHOMDLNJDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463329 | |
| Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1H-pyrazol-3-ol | |
CAS RN |
76205-19-1 | |
| Record name | 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76205-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-hydroxypyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



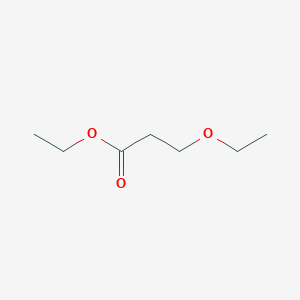
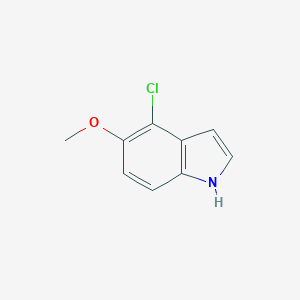
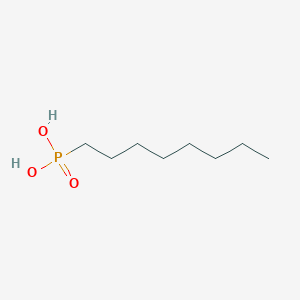
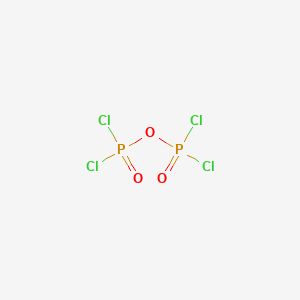
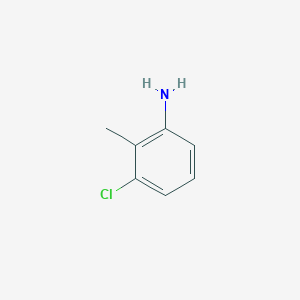

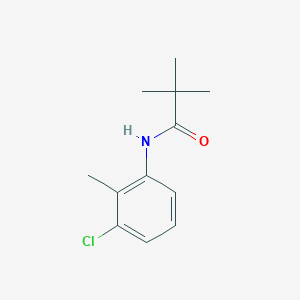

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)
